The compound "2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Benzimidazole derivatives have been extensively studied for their biological activities, which include antimicrobial, antifungal, and anticancer properties1. The presence of nitro and chloro substituents on the benzimidazole ring can significantly influence the biological activity of these compounds.
Benzimidazole derivatives, including those with chloro and nitro substituents, have shown potent antibacterial activity against various bacterial strains such as Escherichia coli, Streptococcus faecalis, MSSA, and MRSA. Some compounds have also exhibited potent fungal activity against Candida albicans and Aspergillus niger1. Furthermore, these compounds have demonstrated strong anticancer activity against multiple cell lines, with inhibitory concentrations comparable to established anticancer drugs like paclitaxel1. The versatility of these compounds is further highlighted by their good ADMET profile, suggesting they have favorable pharmacokinetic properties and a lower risk of toxicity1.
Certain benzimidazole derivatives have been found to exert chemotherapeutic effects against parasitic infections in rodents, including those caused by Endamoeba histolytica, Trichomonas vaginalis, and Trichomonas foetus, as well as pinworm infections5. These findings suggest potential applications of benzimidazole derivatives as antiparasitic agents.
The effects of benzimidazole derivatives on the cell cycle have been studied, with some compounds causing a prolongation of the G2 period of the mitotic cycle or the S phase, which is associated with DNA synthesis4. Additionally, benzimidazoles have been shown to inhibit chondrogenesis in mouse and rat limb bud cell cultures, indicating a potential impact on developmental processes3.
2-Chloro-4-nitrobenzoic acid, a related compound, has been used as an antiviral agent for the treatment of HIV infection and to boost the immune response in immune deficiency diseases6. This suggests that derivatives of benzimidazole with chloro and nitro substituents could also have applications in antiviral therapy and immunomodulation.
The synthesis of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole typically involves two main steps:
For large-scale production, methods may be optimized using continuous flow reactors and efficient catalysts to enhance yield and purity while minimizing waste.
The molecular formula of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole is , with a molecular weight of approximately 211.61 g/mol .
Molecular modeling studies can provide insights into its geometry, electronic distribution, and potential interactions with biological targets. These studies often utilize techniques such as density functional theory to predict properties like HOMO-LUMO gaps and molecular electrostatic potential maps .
2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole can participate in several chemical reactions:
The mechanism of action for compounds like 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole often involves interaction with biological targets such as enzymes or receptors. The presence of both chloromethyl and nitro groups enhances its reactivity towards nucleophiles in biological systems.
Studies suggest that benzimidazole derivatives can exhibit antibacterial and antifungal activities. The mechanism often involves inhibition of cell division or interference with metabolic pathways in microorganisms .
2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole has several scientific applications:
The benzimidazole core provides exceptional structural versatility due to its bicyclic aromatic system that effectively bridges the electronic properties of benzene and imidazole rings. This compound's benzimidazole nucleus exhibits planar geometry that facilitates π-stacking interactions critical for biological recognition and materials applications. The hydrogen bonding capacity of the N-H group (donor) and imine nitrogen (acceptor) creates supramolecular recognition motifs that influence both solid-state packing and solution-phase interactions [6]. X-ray crystallographic studies of related derivatives reveal that chloromethyl substitution at the 2-position induces significant electronic perturbation within the fused ring system, while the 6-nitro group exerts powerful electron-withdrawing effects that further polarize the electron distribution. This polarization dramatically increases the electrophilic character of the chloromethyl carbon, rendering it highly susceptible to nucleophilic displacement reactions. Computational analyses indicate the molecule possesses a topological polar surface area of 74.5 Ų and lipophilicity parameters (consensus log Po/w = 1.47) that position it favorably for pharmaceutical applications [3]. The strategic placement of substituents creates three distinct reactive zones: the acidic N-H proton (deprotonation site), the chloromethyl group (electrophilic center), and the nitro group (reduction target), enabling sequential and orthogonal chemical modifications.
Table 2: Comparative Substituent Effects on Benzimidazole Core Properties
Substituent Position | Electronic Contribution | Structural Influence | Reactivity Consequence |
---|---|---|---|
2-Chloromethyl | Moderate electron-withdrawing inductive effect | Increased steric bulk at reaction center | Enhanced nucleophilic substitution kinetics |
6-Nitro | Strong π-electron withdrawal | Reduced electron density at N1 | Increased N-H acidity & electrophilicity at C2 |
Unsubstituted positions | Delocalized π-system | Planar molecular architecture | Facile π-stacking interactions |
The strategic functionalization of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole creates a multifaceted reactivity profile that directly influences its biological interactions. The nitro group at the 6-position serves dual purposes: as a powerful electron-withdrawing substituent that modulates the entire ring system's electron density, and as a potential pharmacophore itself. Nitroaromatics undergo enzymatic reduction to reactive intermediates capable of generating cytotoxic radicals, explaining their historical importance in antimicrobial agents and anticancer prodrugs targeting hypoxic tumor environments [6]. Computational ADMET profiling predicts this compound displays high gastrointestinal absorption and significant blood-brain barrier permeability based on the BOILED-Egg model, suggesting potential CNS bioavailability for derived pharmaceuticals [3]. The chloromethyl group represents perhaps the most versatile functionality, acting as an alkylating agent that readily forms covalent bonds with biological nucleophiles including thiols (cysteine residues) and amines (lysine residues, DNA bases). This alkylation potential translates to documented enzyme inhibition capabilities, particularly against targets with nucleophilic active sites. Hazard statements (H301, H311, H331) confirm its acute toxicity via oral, dermal, and inhalation routes, indirectly supporting its biological reactivity [2] [3]. The molecule also exhibits predicted CYP1A2 inhibition based on computational models, suggesting potential drug-drug interactions that must be considered during pharmaceutical development [3]. These combined properties make it particularly valuable for designing targeted covalent inhibitors where selective alkylation of biological targets is desired.
Table 3: Bioactivity Influence of Key Functional Groups
Functional Group | Electronic Effect | Biological Interactions | Pharmacological Implications |
---|---|---|---|
6-Nitro | Strong π-electron withdrawal | Enzymatic reduction to nitro anion radicals | Antimicrobial action, Hypoxia-selective cytotoxicity |
2-Chloromethyl | Inductive electron withdrawal | Covalent alkylation of nucleophiles | Enzyme inhibition, Targeted covalent drug design |
Benzimidazole N-H | Hydrogen bond donation | Recognition of biological H-bond acceptors | Enhanced target binding affinity |
The development timeline of functionalized benzimidazoles reveals how 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole emerged as a strategic pharmaceutical building block. Early research focused on simple benzimidazole derivatives like 2-chloro-6-nitro-1H-benzo[d]imidazole (CAS 5955-72-6), which demonstrated useful reactivity but lacked the versatile alkylation handle . The introduction of the chloromethyl group represented a significant synthetic advancement, creating a bifunctional intermediate capable of undergoing both nucleophilic substitution and electrophilic aromatic substitution reactions. This innovation aligned with the broader pharmaceutical industry's exploration of nitroheterocycles during the antimicrobial development era of the 1960s-1980s. The compound's commercial trajectory reflects its growing importance: initially available only through custom synthesis, it now features in catalogs of major suppliers like MSE Supplies (offering 5g packaging), Ambeed (global distribution), and Santa Cruz Biotechnology (providing hydrochloride salt derivatives) [1] [3] [4]. The hydrochloride salt form (C₈H₆ClN₃O₂·HCl, MW 248.07) emerged to enhance stability and solubility, addressing handling challenges associated with the free base [4]. Contemporary applications leverage this compound in sophisticated synthetic routes, exemplified by its utilization in synthesizing BI-3802 derivatives developed through Boehringer Ingelheim's open innovation portal [3]. Current research explores its incorporation into kinase inhibitors and DNA-interactive agents, cementing its transition from a laboratory curiosity to a strategic building block in modern drug discovery pipelines.
Table 4: Historical Development Timeline of Key Benzimidazole Derivatives
Time Period | Development Milestone | Significance |
---|---|---|
1960s-1970s | Synthesis of simple nitrobenzimidazoles | Established antimicrobial screening candidates |
1980s-1990s | Introduction of chloromethyl functionality at C2 | Created bifunctional synthetic intermediate |
2000s | Commercial catalog inclusion | Improved research accessibility |
2010-Present | HCl salt development (sc-340193) | Enhanced stability for synthetic applications |
Current Research | Application in BI-3802 derivatives (opnMe.com portal) | Targeted protein degradation platforms |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8